molecular formula C9H12N4O2S B12815277 7-Amino-2-ethyl-1H-benzo[d]imidazole-5-sulfonamide

7-Amino-2-ethyl-1H-benzo[d]imidazole-5-sulfonamide

Cat. No.: B12815277
M. Wt: 240.28 g/mol
InChI Key: YJBYGZHNASXHBI-UHFFFAOYSA-N
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Description

7-Amino-2-ethyl-1H-benzo[d]imidazole-5-sulfonamide is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an amino group, an ethyl group, and a sulfonamide group attached to the benzimidazole core, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2-ethyl-1H-benzo[d]imidazole-5-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with ethyl chloroacetate, followed by sulfonation and subsequent amination. The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-ethyl-1H-benzo[d]imidazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Nitro derivatives of the benzimidazole core.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Various alkyl or aryl-substituted benzimidazole derivatives.

Scientific Research Applications

7-Amino-2-ethyl-1H-benzo[d]imidazole-5-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 7-Amino-2-ethyl-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the benzimidazole core can interact with nucleic acids, potentially leading to anticancer effects by interfering with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-1H-benzo[d]imidazole-5-sulfonamide: Lacks the amino group, which may affect its biological activity.

    7-Amino-1H-benzo[d]imidazole-5-sulfonamide: Lacks the ethyl group, which may influence its solubility and reactivity.

    7-Amino-2-methyl-1H-benzo[d]imidazole-5-sulfonamide: Contains a methyl group instead of an ethyl group, potentially altering its steric and electronic properties.

Uniqueness

7-Amino-2-ethyl-1H-benzo[d]imidazole-5-sulfonamide is unique due to the presence of both the amino and ethyl groups, which can enhance its interactions with biological targets and improve its pharmacokinetic properties

Properties

Molecular Formula

C9H12N4O2S

Molecular Weight

240.28 g/mol

IUPAC Name

7-amino-2-ethyl-3H-benzimidazole-5-sulfonamide

InChI

InChI=1S/C9H12N4O2S/c1-2-8-12-7-4-5(16(11,14)15)3-6(10)9(7)13-8/h3-4H,2,10H2,1H3,(H,12,13)(H2,11,14,15)

InChI Key

YJBYGZHNASXHBI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C(C=C2N1)S(=O)(=O)N)N

Origin of Product

United States

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